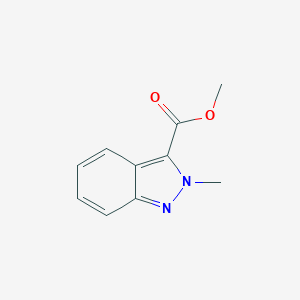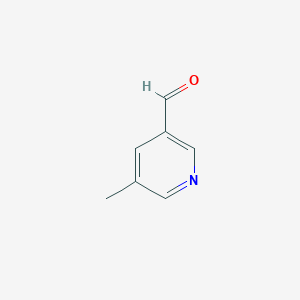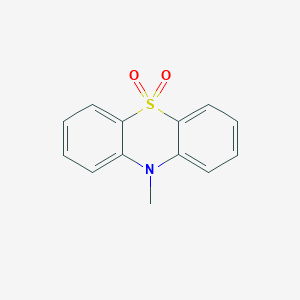
10-Methyl-10H-phenothiazine 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-10H-phenothiazine 5,5-dioxide (MTD) is a heterocyclic compound that belongs to the family of phenothiazine derivatives. It has been widely used in the field of scientific research due to its unique chemical and biological properties. MTD has been reported to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 10-Methyl-10H-phenothiazine 5,5-dioxide is not fully understood. However, it has been reported to interact with various receptors in the central nervous system, including dopamine, serotonin, and histamine receptors. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been reported to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
10-Methyl-10H-phenothiazine 5,5-dioxide has been reported to possess a wide range of biochemical and physiological effects. It has been shown to possess antipsychotic effects in animal models of schizophrenia. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been reported to possess antihistaminic effects, which may contribute to its sedative properties. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Methyl-10H-phenothiazine 5,5-dioxide has several advantages for lab experiments. It is readily available in high purity, making it easy to use in experiments. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been extensively studied, making it a well-characterized compound. However, 10-Methyl-10H-phenothiazine 5,5-dioxide has some limitations for lab experiments. It has been reported to possess low solubility in water, which may limit its use in aqueous experiments. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been reported to possess some toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 10-Methyl-10H-phenothiazine 5,5-dioxide research. One area of research is the development of 10-Methyl-10H-phenothiazine 5,5-dioxide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the structure-activity relationship of 10-Methyl-10H-phenothiazine 5,5-dioxide derivatives to identify compounds with improved biological activity. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide can be used as a probe to study the interaction of proteins and nucleic acids, which may lead to the development of new diagnostic and therapeutic tools.
Métodos De Síntesis
10-Methyl-10H-phenothiazine 5,5-dioxide can be synthesized by the oxidation of 10-methylphenothiazine with hydrogen peroxide in acetic acid. The reaction proceeds smoothly at room temperature and yields 10-Methyl-10H-phenothiazine 5,5-dioxide in high purity. The synthesis method has been optimized to obtain 10-Methyl-10H-phenothiazine 5,5-dioxide in large quantities, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
10-Methyl-10H-phenothiazine 5,5-dioxide has been widely used in scientific research due to its unique chemical and biological properties. It has been reported to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antioxidant effects. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been used as a probe to investigate the structure-activity relationship of phenothiazine derivatives. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been used as a fluorescent probe to study the interaction of proteins and nucleic acids.
Propiedades
Número CAS |
19607-01-3 |
|---|---|
Nombre del producto |
10-Methyl-10H-phenothiazine 5,5-dioxide |
Fórmula molecular |
C13H11NO2S |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
10-methylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO2S/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3 |
Clave InChI |
SSIOPLVRUPBGPG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
SMILES canónico |
CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Sinónimos |
10-Methyl-10H-phenothiazine 5,5-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



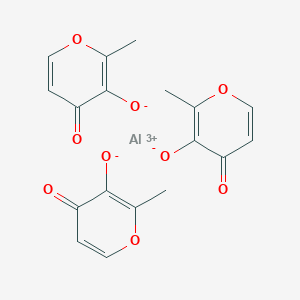
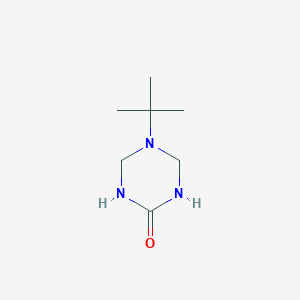
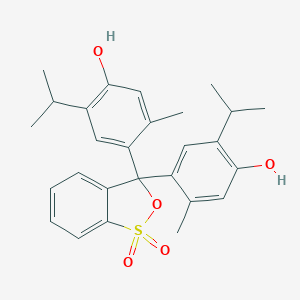
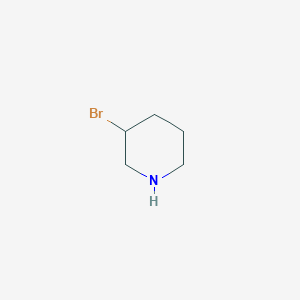
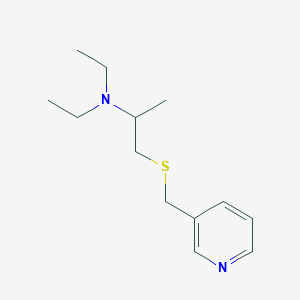


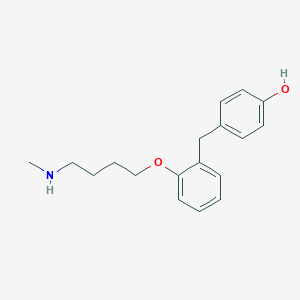

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)

